N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine
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Overview
Description
N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a carboxymethoxy group, a fluorophenyl group, and an ethylglycine moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine typically involves the reaction of 2-(carboxymethoxy)-6-fluorobenzaldehyde with N-ethylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an aqueous or organic solvent medium. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the fluorophenyl group enhances its binding affinity to target proteins, while the carboxymethoxy and ethylglycine moieties contribute to its overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine include:
- N-[2-(Carboxymethoxy)-6-chlorophenyl]-N-ethylglycine
- N-[2-(Carboxymethoxy)-6-bromophenyl]-N-ethylglycine
- N-[2-(Carboxymethoxy)-6-iodophenyl]-N-ethylglycine .
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
192318-79-9 |
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Molecular Formula |
C12H14FNO5 |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
2-[2-(carboxymethoxy)-N-ethyl-6-fluoroanilino]acetic acid |
InChI |
InChI=1S/C12H14FNO5/c1-2-14(6-10(15)16)12-8(13)4-3-5-9(12)19-7-11(17)18/h3-5H,2,6-7H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
YHCSRSPOTISNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C1=C(C=CC=C1F)OCC(=O)O |
Origin of Product |
United States |
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